![molecular formula C7H10O2 B2521557 双环[2.1.1]己烷-1-羧酸 CAS No. 64725-77-5](/img/structure/B2521557.png)

双环[2.1.1]己烷-1-羧酸

描述

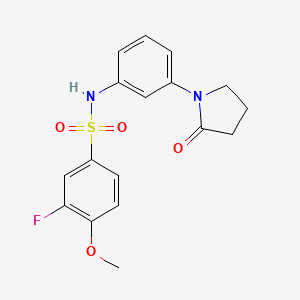

Bicyclo[2.1.1]hexane-1-carboxylic acid is a saturated bicyclic structure that has been incorporated in newly developed bio-active compounds . It has a CAS Number of 64725-77-5 and a molecular weight of 126.16 . It is stored in a sealed, dry environment at 2-8°C .

Synthesis Analysis

The synthesis of Bicyclo[2.1.1]hexane-1-carboxylic acid is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy is efficient and modular, leading to new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The system can readily be derivatized with numerous transformations .Molecular Structure Analysis

The absolute configuration of the 1,5-disubstituted bicyclo[2.1.1]hexane core determines the overall shape and molecular architecture of a specific drug analogue . This inherent tridimensionality and chirality enable a different interaction of the two enantiomers in biological complex systems .Chemical Reactions Analysis

The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .Its physical form can be solid, semi-solid, or liquid . Unfortunately, the boiling point, melting point, and density are not available .

科学研究应用

Medicinal Chemistry and Drug Design

Bicyclo[2.1.1]hexane-1-carboxylic acid serves as a valuable scaffold in medicinal chemistry due to its unique three-dimensional structure. Researchers have exploited this compound for designing bioactive molecules with improved properties. Some notable applications include:

Bioisosteres: Bicyclo[2.1.1]hexane-1-carboxylic acid can act as a saturated bioisostere of the ortho-substituted benzene ring. Incorporating it into fungicides like boscalid, bixafen, and fluxapyroxad has led to patent-free analogs with high antifungal activity .

Lead Optimization: Medicinal chemists favor sp3-rich and strained bicyclic scaffolds as bio-isosteres. The intrinsic properties of Bicyclo[2.1.1]hexane-1-carboxylic acid play a fundamental role in modulating solubility, activity, and conformational restriction of drug candidates .

Diverse Exit Vectors: Researchers are exploring novel atom and exit-vector arrangements for Bicyclo[2.1.1]hexane systems. Efficient synthetic routes allow access to a diverse range of exit vectors, expanding the toolbox of available bicyclic structures .

Rigidified Cyclopentanes: 2,5-Disubstituted Bicyclo[2.1.1]hexanes can serve as rigidified cis- or trans-1,3-disubstituted cyclopentanes, common motifs in drug molecules. Scalable synthesis methods using C–H functionalization logic and cycloaddition reactions have been developed .

Chemical Biology and Functionalization

Bicyclo[2.1.1]hexane-1-carboxylic acid finds applications beyond drug design:

安全和危害

The safety information for Bicyclo[2.1.1]hexane-1-carboxylic acid includes several hazard statements: H315, H319, and H335 . The precautionary statements include P233, P260, P261, P264, P271, P280, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .

未来方向

The future directions for Bicyclo[2.1.1]hexane-1-carboxylic acid involve the exploration of new atom and exit-vector arrangements for [2.1.1] scaffolds . This is due to the scarcity of methods that enable the preparation of the required compounds . The goal is to fully exploit the rich chemical space surrounding the [2.1.1] platform .

作用机制

Target of Action

It is known that this compound is being investigated for its potential use in pharmaceutical drug design .

Mode of Action

The exact mode of action of Bicyclo[21It is known that this compound is synthesized via a stepwise two-electron formal [2+3] cycloaddition between silyl enol ethers and bicyclo [110]butanes under Lewis acid catalysis . This process allows for the efficient construction of two vicinal quaternary carbon centers .

Biochemical Pathways

It is known that this compound is being explored as a bioisostere for ortho- and meta-substituted benzenes .

Result of Action

It is known that this compound has been incorporated into the structure of fungicides boscalid (basf), bixafen (bayer cs), and fluxapyroxad (basf) to provide saturated patent-free analogs with high antifungal activity .

Action Environment

It is known that this compound is stable under normal shipping temperatures .

属性

IUPAC Name |

bicyclo[2.1.1]hexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6(9)7-2-1-5(3-7)4-7/h5H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOABUWSTCXPWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901484 | |

| Record name | NoName_607 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64725-77-5 | |

| Record name | bicyclo[2.1.1]hexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclohexyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)

![2-chloro-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B2521479.png)

![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2521482.png)

![2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2521483.png)

![2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B2521491.png)

![2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2521493.png)

![ethyl 6-acetyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521495.png)

![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2521496.png)

![Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate](/img/structure/B2521497.png)